molecular formula C8H15NO6 B013524 Chitin CAS No. 1398-61-4

Chitin

Cat. No. B013524
CAS RN: 1398-61-4
M. Wt: 221.21 g/mol
InChI Key: OVRNDRQMDRJTHS-WTZNIHQSSA-N
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Description

Chitin is an amino-sugar polysaccharide, primarily found in the exoskeletons of arthropods, cell walls of fungi, and certain algae. It's a significant biopolymer, second only to cellulose in terms of natural abundance. Chitin serves as a supporting element in various extracellular structures, playing a crucial role in the structural integrity of organisms it is found in (Cohen, 1987).

Synthesis Analysis

Chitin synthesis is a complex, multifaceted process involving various cellular activities. It starts from simple metabolite transformations, leading to polymerization of N-acetyl-o-glucosamine into chitin. This process involves several enzymes, with chitin synthase being the key enzyme responsible for polymerization. The synthesis mechanism and regulation have been studied in both insect and fungal systems, revealing common principles and differences in gene organization, enzymatic properties, cellular localization, and regulation (Merzendorfer, 2011).

Molecular Structure Analysis

The molecular structure of chitin involves polymerization of N-acetylglucosamine, which assembles into microfibrils approximately 20 sugar chains thick. These microfibrils are crucial structural components in natural biocomposites, providing support and resistance. Detailed structural analysis using X-ray diffraction has revealed that chitin chains form hydrogen-bonded sheets, linked by specific bonds, with a statistical distribution of side-chain orientations ensuring all hydroxyl groups form hydrogen bonds. The structure of α-chitin, in particular, has been determined, showing adjacent chains with alternating sense, or antiparallel orientation (Minke & Blackwell, 1978).

Chemical Reactions and Properties

Chitin undergoes controlled modification reactions to create derivatives with well-defined structures, leading to advanced functions. These reactions include hydrolysis, deacetylation, acylation, and graft copolymerization, among others. Controlled functionalization has made it possible to synthesize non-natural branched polysaccharides, showcasing chitin's versatility as a functional biopolymer (Kurita, 2001).

Physical Properties Analysis

Chitin's ability to structure into hierarchical assemblies across nano- and macroscales imparts toughness and resistance to materials, adding adaptability, tunability, and versatility. Its colloidal features in dispersed media are central to its use, serving as a building block for the construction of emerging materials. The isolation, deconstruction, and fractionation of chitin nanostructures, along with methods for their modification and assembly, highlight the role of nanochitin in dynamic and functional structures (Bai et al., 2022).

Chemical Properties Analysis

Chitin's chemical properties are significantly influenced by its structural configuration, leading to diverse functionalities. Its role in fungal pathogenesis, for instance, underscores its importance beyond mere structural support. Chitin's synthesis and degradation are tightly coordinated and regulated processes, crucial for organism growth and development. Understanding the biochemical and biophysical transformations involved in chitin polymerization and degradation is essential for exploring its chemical properties and applications in various fields (Cohen, 2010).

Scientific Research Applications

  • Biomedical Science : Chitin and its derivative chitosan are used in drug delivery systems, biomaterials, and various forms such as hydrogels, microspheres, and scaffolds (Ahmad et al., 2020).

  • Tissue Engineering and Stem Cell Technologies : Due to its unique physicochemical and biological characteristics, chitin is a promising biomaterial in these areas (Wan & Tai, 2013).

  • Various Industrial Applications : Chitin is utilized in fiber and film manufacture, paper additives, metal ion recovery, semi-synthetic polymers, flocculants, fungicides, and biochemistry (Muzzarelli, 1983).

  • Nanotechnology and Bioengineering : Chitin's role extends to nanotechnology, including its structure, biosynthesis, enzymes, and genetic engineering applications (Khoushab & Yamabhai, 2010).

  • Biomedical Applications : Chitin and chitosan nanofibers are widely used in tissue engineering scaffolds, drug delivery, wound dressings, and antibacterial coatings (Jayakumar et al., 2010).

  • Pharmaceutical and Biomedical Applications : Chitosan, a chitin derivative, is significant in gene therapy, regenerative medicine, dermatology, and biosensors (Jasim, 2021).

  • Disease Diagnostics and Technology Development : The identification of chitin is crucial for advancing modern chitin-related technologies and diagnostics (Tsurkan et al., 2021).

  • Material Sciences and Food Technology : Chitin and chitosan have potential applications in food packaging, cell culture, and tissue engineering (Kumar et al., 2020).

  • Biocompatible Materials in Medical Devices : These materials are used for treating, augmenting, or replacing tissue, organs, or functions in the body, including wound-healing management (Islam et al., 2017).

  • Nanoparticle Synthesis : Chitin nano-crystals are used for the synthesis of silver nanoparticles (Liu et al., 2020).

  • Biosensors and Biomarkers : Chitosan is involved in the development of biosensors and biomarker detection (Jain et al., 2015).

  • Food Preservation and Crop Protection : Chitin plays a role in extending food products' shelf life and suppressing microbial pathogens in crops (Muzzarelli et al., 2012).

  • Biopharmaceutical Applications : Extracted from insects, chitosan is utilized in biopharmaceutical applications (Meky et al., 2017).

  • Antibacterial and Non-toxic Characteristics : Chitosan derivatives are explored for their enhanced antibacterial properties in medicine and biology (Haj et al., 2020).

  • Polysaccharide Modification : The solution plasma process is used for modifying polysaccharides like chitin and chitosan (Chokradjaroen et al., 2021).

Safety And Hazards



  • Chitin is generally considered safe for humans and the environment.

  • However, handling large quantities of chitin dust may cause respiratory irritation.

  • Chitosan, derived from chitin, is used in various applications, including wound healing and drug delivery.


8.

Future Directions



  • Research continues to explore chitin’s potential in fields like agriculture, medicine, and biotechnology.

  • Developing sustainable methods for chitin extraction and modification is an ongoing focus.


properties

IUPAC Name

N-[(2R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4?,5?,6?,7?,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-WTZNIHQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1[C@@H](OC(C(C1O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Amorphous solid; [Merck Index] White semitransparent solid; [HSDB]
Record name Chitin
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Solubility

Practically insoluble in water, dilute acids, dilute and concentrated alkalies, alcohols, other organic solvents; soluble in concentrated hydrochloric acid, sulfuric acid, 78-97% phosphoric acid, anhydrous formic acid
Record name CHITIN UNSPECIFIED
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7215
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

N-[(2R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Color/Form

White, amorphous, semitransparent mass

CAS RN

1398-61-4
Record name Chitin
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Record name Chitin
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Record name CHITIN UNSPECIFIED
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7215
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
678,000
Citations
RAA Muzzarelli - 2013 - books.google.com
Chitin presents fundamental information on chitin. The … the synthesis and the breakdown of chitin are discussed, along with … of chitin research and the rapidly increasing interest in chitin …
Number of citations: 606 books.google.com
MNVR Kumar - Reactive and functional polymers, 2000 - Elsevier
… Chitin is the most abundant natural amino polysaccharide and is estimated to be … in chitin chemistry is quite noteworthy. The purpose of this review is to take a closer look at chitin and …
F Shahidi, JKV Arachchi, YJ Jeon - Trends in food science & technology, 1999 - Elsevier
Chitin is the second most abundant natural biopolymer after cellulose. The chemical structure of chitin … Chitosan is the deacetylated (to varying degrees) form of chitin, which, unlike chitin…
RN Tharanathan, FS Kittur - 2003 - Taylor & Francis
… ABSTRACT: Of the truly abundant polysaccharides in Nature, only chitin has yet to find … of free chitin chains by chitin deacetylase, that occurs in tandem during chitin biosynthesis. …
RAA Muzzarelli, C Jeuniaux, GW Gooday - 1986 - Springer
… The variety of these journals testifies to the interdisci plinary character of chitin studies." Chitin… in modified chitins, besides chitin itself, to the point that three International Conferences on …
Number of citations: 738 0-link-springer-com.brum.beds.ac.uk
M Rinaudo - Progress in polymer science, 2006 - Elsevier
… chitin, up to now the main commercial sources of chitin have been crab and shrimp shells. In industrial processing, chitin … These treatments must be adapted to each chitin source, owing …
RAM Minke, J Blackwell - Journal of molecular biology, 1978 - Elsevier
… Chitin occurs naturally in the crystalline state; the chain … Of these polymorphs, t,he so called cc-chitin is by far the most … Baud lengt,hs, bond angles, and torsion angles for the chitin …
PR Austin, CJ Brine, JE Castle, JP Zikakis - Science, 1981 - science.org
… outline approaches to chitin utilization via nondegradative solvent systems, microcrystalline chitin, and … We have also studied species variations in chitin among marine Arthropoda. The …
Number of citations: 609 www.science.org
MK Jang, BG Kong, YI Jeong, CH Lee… - Journal of Polymer …, 2004 - Wiley Online Library
… -chitin, β-chitin, and γ-chitin from natural resources by a chemical method to investigate the crystalline structure of chitin. … The average molecular weights of α-chitin, β-chitin, and γ-chitin, …
GAF Roberts, GAF Roberts - 1992 - Springer
… chemistry of chitin and chitosan. The first three chapters cover chemical structure and morphology, including that of chitin-protein complexes of native chitin, the isolation of chitin and the …
Number of citations: 847 0-link-springer-com.brum.beds.ac.uk

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